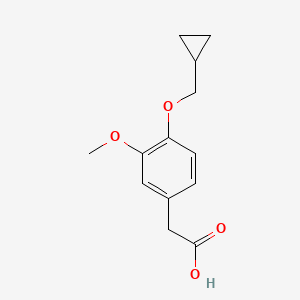![molecular formula C12H11ClN2O3 B13965002 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester CAS No. 50609-68-2](/img/structure/B13965002.png)
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The unique structure of this compound, which includes a fused pyridine and pyrimidine ring system, contributes to its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester typically involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and chlorination steps. One common method involves the following steps :
Condensation: 2-aminopyridine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the pyridopyrimidine core.
Chlorination: The final step involves chlorination using thionyl chloride to introduce the chlorine atom at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the keto group, to form corresponding alcohols or other oxidized products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cancer, viral infections, and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides . By inhibiting DHFR, the compound can disrupt DNA and RNA synthesis, leading to the death of rapidly dividing cells, such as cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.
Imidazo[1,2-a]pyrimidines: These compounds have a similar fused ring system but with an imidazole ring instead of a pyridine ring.
Uniqueness
The presence of the chlorine atom at the 7-position and the ethyl ester group at the 3-position makes 7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester unique. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for drug development and other scientific research applications.
Propriétés
Numéro CAS |
50609-68-2 |
|---|---|
Formule moléculaire |
C12H11ClN2O3 |
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
ethyl 2-(7-chloro-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-11(16)5-8-6-14-10-4-3-9(13)7-15(10)12(8)17/h3-4,6-7H,2,5H2,1H3 |
Clé InChI |
UGSTZPVMZHXYRW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=C2C=CC(=CN2C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)
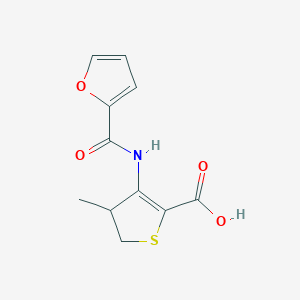



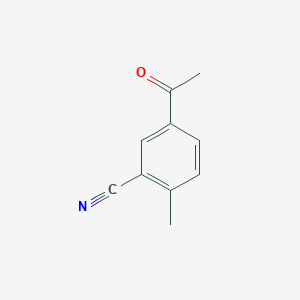

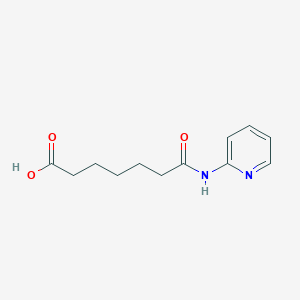
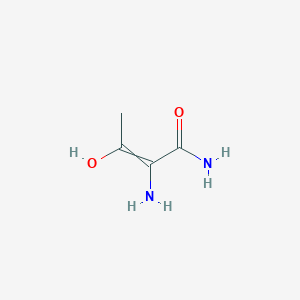
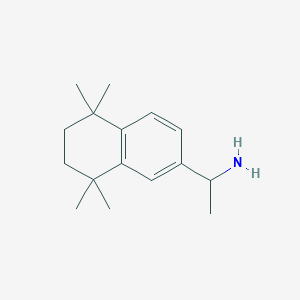

![benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13964983.png)

